molecular formula C27H29NO6 B14966435 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

Cat. No.: B14966435
M. Wt: 463.5 g/mol
InChI Key: NDAQUPITFDIBDY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with tetrahydroisoquinoline derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted tetrahydroisoquinolines, each with distinct chemical and physical properties.

Scientific Research Applications

6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives with varying substituents, such as:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-[(2-Methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets 6,7-dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of methoxy and benzoyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C27H29NO6/c1-30-20-11-9-18(10-12-20)27(29)28-14-13-19-15-25(32-3)26(33-4)16-21(19)22(28)17-34-24-8-6-5-7-23(24)31-2/h5-12,15-16,22H,13-14,17H2,1-4H3

InChI Key

NDAQUPITFDIBDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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